1-(Oxan-2-yl)-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science. Benzotriazoles are characterized by their heterocyclic structure, which consists of a triazole ring fused with a benzene ring. This specific compound features an oxane (tetrahydrofuran) moiety, which contributes to its unique chemical properties and potential applications.
The compound can be synthesized through various organic reactions involving benzotriazole derivatives and oxane-containing reagents. The synthesis often utilizes established chemical methodologies that leverage the reactivity of the benzotriazole framework.
1-(Oxan-2-yl)-1H-1,2,3-benzotriazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its triazole structure. It is also categorized under functionalized benzotriazoles, which are known for their utility in organic synthesis and as precursors in the development of biologically active molecules.
The synthesis of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole can be achieved through several methods:
The reaction conditions, such as temperature, solvent choice, and reaction time, play a crucial role in determining the yield and purity of the synthesized compound. For instance, reactions conducted at higher temperatures may lead to increased reaction rates but could also result in side reactions if not carefully controlled.
The molecular structure of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole includes:
This structural arrangement imparts specific physicochemical properties that influence its reactivity and interaction with biological targets.
The molecular formula for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole is , with a molar mass of approximately 194.20 g/mol. The compound's InChI key is derived from its structural formula and can be used for database searches.
1-(Oxan-2-yl)-1H-1,2,3-benzotriazole can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as controlled pH and temperature to favor desired pathways while minimizing by-products. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor reaction progress and product formation.
The mechanism of action for 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole largely depends on its application:
Experimental studies have shown that modifications on the benzotriazole scaffold can significantly alter its biological activity and interaction profiles. Quantitative structure–activity relationship analyses are often utilized to predict these effects based on structural variations.
The physical properties of 1-(Oxan-2-yl)-1H-1,2,3-benzotriazole include:
Chemical properties include:
Relevant data regarding melting point or boiling point may vary based on purity and specific synthesis conditions but are crucial for practical applications.
1-(Oxan-2-yl)-1H-1,2,3-benzotriazole has several notable applications:
The versatility of this compound underscores its significance across multiple scientific disciplines.
Benzotriazole (1H-benzo[d][1,2,3]triazole, BTA) emerged in the late 1960s as a heterocyclic scaffold of significant chemical versatility. Initially recognized for non-pharmacological applications like corrosion inhibition for copper [2], its pharmacological potential became evident through structural derivatization studies. Early research focused on simple alkyl/aryl substitutions, revealing intrinsic antimicrobial properties in unsubstituted benzotriazole and derivatives like 1-(1H-benzo[d][1,2,3]triazole-1-carbonyl) analogs [5] [6]. The 1980s–1990s marked a pivotal shift with Sparatore and Sanna's groups demonstrating that annulation position and fusion with other heterocycles critically modulated bioactivity. For example, triazolo[4,5-f]-quinolinone carboxylic acids (1) exhibited potent activity against Escherichia coli (MIC 12.5–25 μg/mL), whereas isomeric triazolo[4,5-h]-quinolinones showed diminished effects [1]. This era established benzotriazole as a "privileged structure," enabling systematic SAR explorations that accelerated in the 2000s with innovations like ultrasonic/solvent-free syntheses to generate bioactive derivatives (e.g., antifungal compounds 5A–5P) [5]. The integration of tetrahydropyran (oxane) via N-alkylation, yielding 1-(oxan-2-yl)-1H-1,2,3-benzotriazole, represents a contemporary strategy to optimize pharmacokinetic properties while retaining core pharmacophoric features.
Table 1: Key Milestones in Benzotriazole Derivative Development
Time Period | Innovation | Biological Impact |
---|---|---|
1960s | Initial synthesis and industrial use (corrosion inhibition) [2] | Non-pharmacological applications |
1980s–1990s | Triazolo[4,5-f]-quinolinone carboxylic acids (1) [1] | Gram-negative antibacterial activity (MIC 12.5–25 μg/mL) |
Early 2000s | N-Acyl-1H-benzotriazoles (2a-b) and olefinic derivatives (3a-d) [1] | Broad-spectrum antimicrobial activity |
2010s | Ultrasound-assisted 1-(1H-benzotriazole-1-carbonyl) derivatives (5A–5P) [5] | Antifungal leads (e.g., 5L vs. Candida albicans) |
2020s | Furoxan/furazan-triazinone hybrids (1,7) via diazotization [3] [7] | NO-donor therapeutics with antiproliferative potential |
The 1-(oxan-2-yl)-1H-1,2,3-benzotriazole scaffold exemplifies strategic bioisosteric optimization in heterocyclic chemistry. Its design incorporates a tetrahydropyran (oxane) ring linked to benzotriazole’s N-1 position, conferring three key advantages:
Synthetically, the oxan-2-yl moiety is introduced via N-alkylation of benzotriazole using 2-bromooxane or under Mitsunobu conditions (DEAD/PPh₃), leveraging benzotriazole’s nucleophilicity at N-1 [10]. This modification retains the core’s capacity for further derivatization—C-5/6 halogenation or carboxylation augments target affinity, as seen in oxazolidinone hybrids (13a-b) with potent anti-MRSA activity (MIC 0.125 μg/mL) [1]. The scaffold’s versatility enables its function as a conformational lock in macrocyclic peptidomimetics (e.g., dicarboxylic benzotriazole macrocycles) [1], positioning it as a cornerstone in modern drug design.
Table 2: Influence of Substituents on 1-(Oxan-2-yl)-1H-benzotriazole Bioactivity
Substituent Position | Chemical Group | Target Activity | Proposed Mechanism |
---|---|---|---|
C-4/C-7 (Benzene ring) | Halogen (F/Cl) | Antimicrobial enhancement [5] | Increased membrane permeability |
C-5 | -COOMe | Anti-MRSA [1] | Enhanced oxazolidinone binding to 23S rRNA |
C-6 | -CH₂-C≡N | Antiproliferative [1] | Tubulin polymerization inhibition |
N-1 (Heterocycle) | Oxan-2-yl | Pharmacokinetic optimization [10] | Metabolic stabilization & solubility enhancement |
Antimicrobial Applications: Hybridization of 1-(oxan-2-yl)-1H-benzotriazole with quinolones, oxazolidinones, or thiazolidinones significantly broadens antimicrobial spectra. Linezolid-derived oxazolidinones featuring benzotriazole-5-carboxylate (13a-b) surpass linezolid’s potency against vancomycin-resistant enterococci (VRE), with MICs of 0.125–0.25 μg/mL [1]. Similarly, 5-arylidene-2-aryl-3-(benzotriazolylacetamidyl)thiazolidin-4-ones (14) inhibit Bacillus anthracis at 50–100 ppm [1]. The oxan-2-yl variant’s role likely involves disrupting cell wall biosynthesis or DNA gyrase, though exact mechanisms require further elucidation.
Anticancer Potential: Fused benzotriazole systems demonstrate target-specific antiproliferative effects. Benzotriazolyl acrylonitriles act as anti-tubulin agents, suppressing microtubule assembly in solid tumors [1] [6]. Recent innovations include tandem diazotization/cyclization generating [1,2,5]oxadiazolo[3,4-d][1,2,3]triazin-7(6H)-one 2-oxides (1a-h), where the benzotriazole core is integral to NO release under physiological conditions [3] [7]. This NO-donor capacity triggers apoptosis in cancer cells via ROS generation and DNA damage—a mechanism corroborated by 15N-labeling studies [3].
NO-Mediated Therapeutics: The benzotriazole-triazinone hybrids (1,7) exemplify targeted nitric oxide delivery. Furoxan-containing derivatives (1) release NO in reductase-rich tumor microenvironments, combining direct cytotoxicity with vasodilatory effects to improve drug penetration [3] [9]. Such dual-action hybrids highlight how heterocyclic modifications transform benzotriazole from a passive scaffold to a biologically active effector.
Table 3: Pharmacological Activities of Modified Benzotriazole Systems
Hybrid System | Biological Activity | Key Compound | Mechanistic Insight |
---|---|---|---|
Oxazolidinone-benzotriazole [1] | Anti-Gram-positive bacteria | 13a | 23S rRNA binding, protein synthesis inhibition |
Furoxano[3,4-d]triazinone [3] [7] | Antiproliferative/NO-donor | 1b | ROS induction & DNA cleavage |
Thiazolidinone-benzotriazole [1] | Anti-Bacillus anthracis | 14 | Cell wall synthesis disruption |
Acridin-benzotriazole [1] | DNA intercalation | 10a-b | Topoisomerase inhibition |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: